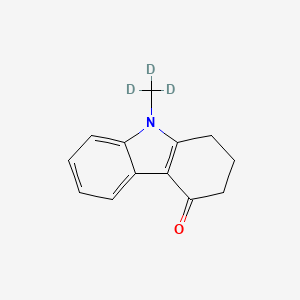

Mesembrine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mesembrine-d3 is the labelled analogue of Mesembrine . It’s a small molecule compound labeled with stable isotopes and can be used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc .

Synthesis Analysis

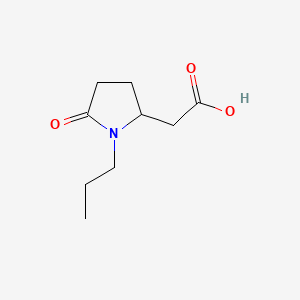

The total synthesis of mesembrine has been achieved both racemically and asymmetrically . Two key reactions were used: the Rh(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropane and CO, and Buchwald’s Pd-catalyzed coupling reaction that coupled β, γ-cyclohexenone with aryl bromide . Finally, aza-Michael addition converted the product to mesembrine .Molecular Structure Analysis

Mesembrine is a tricyclic molecule and has two bridgehead chiral carbons between the five-membered ring and the six-membered ring . The structure of mesembrine is challenging due to the presence of a bridgehead quaternary carbon with one aryl substituent .Chemical Reactions Analysis

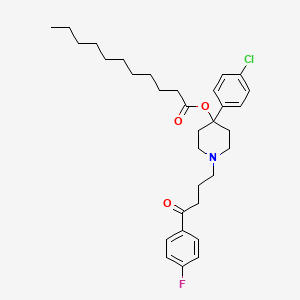

Mesembrine alkaloids are considered to be the primary active constituents of the South African medicinal plant Sceletium tortuosum . They are serotonin reuptake inhibitors, which provides a rationale for the plant’s traditional use as an antidepressant . Additionally, mesembrenone has reasonably potent PDE4 inhibitory activity .Physical And Chemical Properties Analysis

Mesembrine has a molecular formula of C17H23NO3 and a molecular weight of 289.4 . The physical description of Mesembrine-d3 is not available.Mecanismo De Acción

Mesembrine has been shown to act as a serotonin reuptake inhibitor . More recently, it has also been found to behave as a weak inhibitor of the enzyme phosphodiesterase 4 (PDE4) . In an in vitro study, researchers concluded that “a high-mesembrine Sceletium extract” may exert anti-depressant effects by acting as a monoamine releasing agent .

Safety and Hazards

Mesembrine is highly flammable and causes serious eye irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using explosion-proof electrical/ventilating/lighting/equipment . In case of fire, use CO2, powder, or water spray to extinguish .

Direcciones Futuras

There has been a renewed interest in the pharmacological properties of the mesembrine alkaloids . Much of the pharmacology has only recently been published . The two major active alkaloids mesembrine and mesembrenone are still in the process of being more fully characterized pharmacologically . This insight is valuable for future research and development, suggesting that a full-spectrum extract might be more effective for treating depression than any single isolated alkaloid .

Propiedades

Número CAS |

1346600-05-2 |

|---|---|

Nombre del producto |

Mesembrine-d3 |

Fórmula molecular |

C17H23NO3 |

Peso molecular |

292.393 |

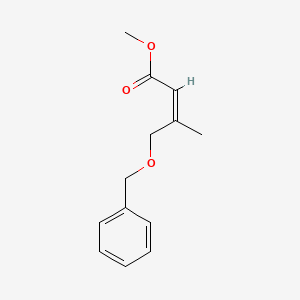

Nombre IUPAC |

(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-(trideuteriomethyl)-2,3,4,5,7,7a-hexahydroindol-6-one |

InChI |

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1/i1D3 |

Clave InChI |

DAHIQPJTGIHDGO-UXJJITADSA-N |

SMILES |

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |

Sinónimos |

(3aS,7aS)-3a-(3,4-Dimethoxyphenyl)octahydro-1-(methyl-d3)-6H-indol-6-one; 4α,9α-Mesembrine-d3; (3aS-cis)-3a-(3,4-Dimethoxyphenyl)octahydro-1-_x000B_(methyl-d3)-6H-indol-6-one; (-)-Mesembranone-d3; (-)-Mesembrine-d3; Mesembranone-d3; Mesembrin-d3; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)

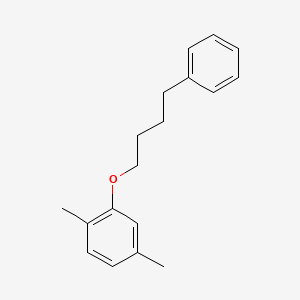

![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)

![(4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B584383.png)